molecular formula C7H12O3 B011441 Glycidyl butyrate CAS No. 2461-40-7

Glycidyl butyrate

Cat. No.: B011441
CAS No.: 2461-40-7
M. Wt: 144.17 g/mol
InChI Key: YLNSNVGRSIOCEU-UHFFFAOYSA-N
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Description

Glycidyl butyrate is an organic compound with the chemical formula C7H12O3. It is a colorless liquid that is soluble in alcohols and ethers but insoluble in water. This compound is widely used as an intermediate in the synthesis of various chemicals, including resins, coatings, and plastics. Its unique chemical structure, which includes an epoxide ring, makes it highly reactive and versatile for various industrial applications .

Future Directions

: NIST/TRC Web Thermo Tables (WTT) - Glycidyl Butyrate : Sigma-Aldrich - ®-(-)-Glycidyl Butyrate

Mechanism of Action

Target of Action

Glycidyl butyrate, a derivative of butyrate, primarily targets histone deacetylase (HDAC) in the body . HDAC plays a crucial role in the regulation of gene expression through the removal of acetyl groups from histone tails . This process is a key part of epigenetic regulation, which involves changes in gene activity without altering the DNA sequence .

Mode of Action

This compound interacts with its targets by inhibiting HDAC . This inhibition leads to an increase in histone acetylation, which enhances the accessibility of genes to the transcription machinery . As a result, gene expression is regulated, leading to various physiological effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the acetyl-CoA pathway . In this pathway, butyrate, a short-chain fatty acid, is produced through the microbial fermentation of dietary fibers in the colon . Butyrate has been shown to have multiple beneficial effects at both the intestinal and extraintestinal levels . It is also involved in the regulation of lipid and glucose metabolism, inflammation, oxidative stress, and neural signaling .

Pharmacokinetics

This compound undergoes hydrolysis in the presence of lipase enzyme to form (S)-(-)-glycidol . It may also be used to synthesize 1-butyroyl 2-oleoyl-3-bromo-sn-glycerol and ®-3-(dibenzo[b,e][1,4]dioxin-7-yl)-5-(hydroxymethyl)oxazolidin-2-one . .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as an HDAC inhibitor . By inhibiting HDAC, this compound can regulate gene expression, leading to various physiological effects . These effects include the regulation of body weight, body composition, and glucose homeostasis . It also has regulatory effects on tissues and cells beyond the colon .

Action Environment

Environmental factors, particularly those related to diet and gut microbiota, can influence the action, efficacy, and stability of this compound . For instance, the production of butyrate is influenced by the composition of the gut microbiota, which in turn is affected by dietary factors . Therefore, a diet rich in fibers that promote the growth of butyrate-producing bacteria can enhance the production and action of butyrate .

Biochemical Analysis

Biochemical Properties

Glycidyl butyrate undergoes hydrolysis in the presence of lipase enzyme to form (S)-(-)-glycidol . This reaction demonstrates the interaction of this compound with enzymes such as lipase. The nature of this interaction involves the cleavage of the ester bond in this compound, leading to the formation of (S)-(-)-glycidol .

Cellular Effects

Butyrate has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been found to reduce inflammation in acute gout and lower serum uric acid levels .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its conversion to (S)-(-)-glycidol through hydrolysis . This reaction is catalyzed by the enzyme lipase . Furthermore, this compound can be used in the synthesis of polyglycerols through ring-opening polymerization .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is used in the controlled synthesis of polyglycerols through ring-opening polymerization . Over time, the pendant butyrate groups in the polymer are readily cleaved by organobase-catalyzed methanolysis, yielding linear polyglycerols .

Dosage Effects in Animal Models

Research on butyrate, a related compound, has shown that it can enhance performance and control gut health disorders in animals when ingested soon after birth .

Metabolic Pathways

It is known that this compound can be hydrolyzed to form (S)-(-)-glycidol, which suggests its involvement in ester hydrolysis metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycidyl butyrate can be synthesized through the reaction of butyric acid with glycidol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion .

Industrial Production Methods: In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The reaction is carried out in a continuous flow reactor to optimize production efficiency. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Comparison with Similar Compounds

Properties

IUPAC Name

oxiran-2-ylmethyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-3-7(8)10-5-6-4-9-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNSNVGRSIOCEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2461-40-7
Record name Glycidyl butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002461407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2461-40-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83144
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

Procedure details

Copolymers of glycidyl propionate and allyl glycidyl ether and a copolymer of glycidyl butyrate and allyl glycidyl ether were prepared in the same way as in Example 4.
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Synthesis routes and methods II

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-glycidyl butyrate (4.32 g, 30.0 mmol), AcOH (32 mL, 0.6 mnmol, 0.02 equiv), 0.3 mL THF, and H2O (297 mL, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-glycidyl butyrate 5d (1.90 g, 13.2 mmol, 44%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 torr). The product was determined to be >99% ee by conversion to and analysis of the 2-napthylsulfide (obtained by ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C.; Chiralcel OD, 97:3 hexanes:EtOH, 1 mL/min, 260 mn).
[Compound]
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(R,R)-(salen)Co(II)
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1
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91 mg
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4.32 g
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32 mL
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297 mL
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Synthesis routes and methods III

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-glycidyl butyrate (4.32 g, 30.0 mmol), AcOH (32 mL, 0.6 mmol, 0.02 equiv), 0.3 mL THF, and H2O (297 mL, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-glycidyl butyrate 5d (1.90 g, 13.2 mmol, 44%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 torr). The product was determined to be >99% ee by conversion to and analysis of the 2-napthylsulfide (obtained by ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C.; Chiralcel OD, 97:3 hexanes:EtOH, 1 mL/min, 260 nm).
[Compound]
Name
(R,R)-(salen)Co(II)
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0 (± 1) mol
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reactant
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[Compound]
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1
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91 mg
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4.32 g
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297 mL
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0 (± 1) mol
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32 mL
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0.3 mL
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Synthesis routes and methods IV

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-glycidyl butyrate (4.32 g, 30.0 mmol), AcOH (32 mL, 0.6 mmol, 0.02 equiv), 0.3 mL THF, and H2O (297 ml,, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-glycidyl butyrate 5d (1.90 g, 13.2 mmol, 44%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 torr). The product was determined to be >99% ee by conversion to and analysis of the 2-napthylsulfide (obtained by ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C.; Chiralcel OD, 97:3 hexanes:EtOH, 1 mL/min, 260 nm).
[Compound]
Name
(R,R)-(salen)Co(II)
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0 (± 1) mol
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reactant
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[Compound]
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1
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91 mg
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4.32 g
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297 mL
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5b
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32 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Glycidyl butyrate
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Customer
Q & A

ANone: Glycidyl Butyrate has the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol.

A: Gas chromatography [, ] is a widely used technique for the detection and analysis of this compound, particularly in reaction mixtures. Researchers often utilize chiral HPLC methods [, ] to determine the enantiomeric purity of this compound, especially when evaluating the success of enzymatic resolution processes.

A: this compound exists as two enantiomers, (R)-Glycidyl Butyrate and (S)-Glycidyl Butyrate. The (R)-enantiomer is a crucial chiral building block in the synthesis of linezolid [, , ], an oxazolidinone antibiotic. Therefore, efficient methods for separating the enantiomers are crucial for pharmaceutical applications.

A: Enzymatic resolution is a popular approach for separating this compound enantiomers. This method utilizes enzymes, specifically lipases [, , , , , , , ], to selectively hydrolyze one enantiomer, leaving the other intact. Porcine pancreatic lipase (PPL) [, , ] has been extensively studied for this purpose.

ANone: Various factors can impact the effectiveness of enzymatic resolution, including:

  • Lipase Source: Different lipases exhibit varying degrees of enantioselectivity towards this compound [, , ]. Researchers explore various sources, including microorganisms isolated from soil [, , ], to identify lipases with high enantioselectivity.
  • Reaction Conditions: Parameters like pH, temperature, substrate concentration, enzyme concentration, and reaction time significantly influence enzyme activity and enantioselectivity [, , , ]. Optimization of these conditions is essential for achieving high enantiomeric purity.
  • Reaction Medium: The choice of solvent can impact enzyme activity and enantioselectivity [, ]. Researchers have explored various organic solvents [] and biphasic systems [] to enhance the resolution process.
  • Immobilization: Immobilizing enzymes on solid supports can improve their stability and reusability [, ]. Studies have examined the impact of immobilization techniques on the performance of lipases in resolving this compound.

A: - Achieving high enantiomeric purity and conversion rates simultaneously can be challenging.- Some studies have reported product inhibition [], where the accumulating product can hinder enzyme activity and affect the resolution process.

A: Yes, researchers have explored chemical synthesis routes for obtaining enantiomerically pure this compound. One approach involves the regioselective opening of epichlorohydrin [], a chiral starting material, followed by reactions to introduce the butyrate group. This method can offer advantages in terms of scalability and cost-effectiveness compared to enzymatic resolution.

A: - Polycarbonate Synthesis: this compound serves as a monomer in the synthesis of polycarbonates [, ]. These polymers have potential applications as pressure-sensitive adhesives, including in biomedical settings.- Graft Copolymer Synthesis: The epoxide ring in this compound makes it amenable to ring-opening reactions with nucleophiles. This reactivity is exploited in the synthesis of graft copolymers [], where this compound units within a polymer chain react with functionalized molecules to introduce desired side chains.

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